molecular formula C24H21ClN2O2 B2896330 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 877782-47-3

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B2896330
CAS No.: 877782-47-3
M. Wt: 404.89
InChI Key: OZNGWFRTVWMNNH-UHFFFAOYSA-N
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Description

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound featuring a benzochromenone scaffold linked to a 4-(3-chlorophenyl)piperazine moiety via a methyl bridge. The 3-chlorophenyl-piperazine group is a recurring pharmacophore in bioactive molecules, often contributing to receptor binding and modulation .

Properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGWFRTVWMNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a suitable aldehyde and a benzochromenone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .

Scientific Research Applications

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one exerts its effects involves interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzochromenone structure may also interact with enzymes or other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Urea-Linked Piperazine Derivatives ()

Compounds such as 1f (ESI-MS m/z: 667.9 [M−2HCl+H]⁺) and 11a (ESI-MS m/z: 484.2 [M+H]⁺) feature urea bridges connecting piperazine and aromatic systems. These derivatives exhibit yields ranging from 70.7% to 88.9%, indicating robust synthetic protocols for piperazine functionalization .

Piperazine-Ketone Derivatives ()

For example, (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one (Molecular Weight: 376.88 g/mol) demonstrates the versatility of ketone-linked piperazines. The target compound’s benzochromenone group may enhance π-π stacking interactions compared to simpler ketones .

Anticonvulsant Hydroxypyranone Derivatives ()

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one (3b) was synthesized using 1-(3-chlorophenyl)piperazine, allomaltol, and formaline, achieving a white crystalline solid after recrystallization. This highlights the feasibility of introducing heterocyclic systems to the piperazine scaffold .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* C₂₄H₂₀ClN₂O₂ 411.88 N/A N/A Benzochromenone, Piperazine
1f () C₃₄H₂₈Cl₂F₃N₆O₃S 667.9 198–200 70.7 Urea, Thiazole, Trifluoromethyl
11a () C₂₂H₂₂FN₇O₂ 484.2 N/A 85.1 Urea, Hydrazinyl
3b () C₁₇H₁₈ClN₂O₃ 328.40 N/A N/A Hydroxypyranone
(2Z)-...prop-2-en-1-one () C₂₃H₂₁ClN₂O 376.88 N/A N/A Naphthyl, Ketone

*Calculated data for the target compound based on structural analysis.

Enzyme Inhibition

Compounds like NF1442 and NF1058 () inhibit Ca²⁺-ATPase with IC₅₀ values of 1.3 µM and 8.0 µM, respectively. Their structures include 4-(3-chlorophenyl)piperazine and quinoline groups, suggesting that the target compound’s benzochromenone moiety could similarly modulate enzyme activity .

Anticonvulsant Effects

The target compound’s benzochromenone ring may enhance blood-brain barrier penetration compared to hydroxypyranone .

Crystallographic and Analytical Methods

Structural characterization of analogs often employs SHELX () and ORTEP () for crystallographic refinement. These tools ensure accurate determination of piperazine conformations and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a derivative of the chromenone family, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antiparasitic, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure

The chemical structure of the compound is characterized by a chromenone core substituted with a piperazine moiety. The presence of the 3-chlorophenyl group enhances its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to the benzo[f]chromen-3-one scaffold. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains.

CompoundBacterial Strains TestedActivity Level
This compoundStaphylococcus aureus, Escherichia coliModerate to High
Other Piperazine DerivativesSalmonella typhi, Bacillus subtilisStrong

Research indicates that the compound exhibits moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways essential for bacterial survival .

Antiparasitic Activity

The antiparasitic potential of chromenone derivatives has been explored, particularly against parasites like Trypanosoma brucei and Leishmania major. Studies have shown that compounds with similar structures can inhibit parasitic enzymes effectively.

CompoundTarget ParasiteInhibition Level
This compoundTrypanosoma bruceiSignificant
Chroman-4-one DerivativesLeishmania majorModerate

The selectivity index for these compounds indicates their potential as therapeutic agents against parasitic infections, with minimal toxicity observed in preliminary tests .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibiting AChE is significant in treating neurodegenerative diseases like Alzheimer's.

EnzymeInhibitory Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseModerate Inhibition

The enzyme inhibition studies suggest that this compound could play a role in managing conditions associated with cholinergic dysfunction and urease-related disorders .

Case Studies

  • Study on Antibacterial Efficacy : A recent study tested various derivatives of benzo[f]chromen-3-one against Staphylococcus aureus and Escherichia coli, revealing that those with the piperazine substitution exhibited enhanced antibacterial properties compared to non-substituted analogs.
  • Antiparasitic Screening : Another investigation focused on the chroman-4-one scaffold's interaction with Leishmania enzymes. The results indicated that certain derivatives showed promising inhibition rates, suggesting a pathway for developing new antiparasitic agents.

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